Dibenzyline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyline involves the reaction of benzylamine with 2-chloroethylamine hydrochloride in the presence of a base, followed by the reaction with phenol to form the final product . The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product .
Chemical Reactions Analysis
Types of Reactions: Dibenzyline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenoxybenzamine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Dibenzyline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the role of alpha-adrenergic receptors in various physiological processes.
Mechanism of Action
Dibenzyline exerts its effects by irreversibly binding to alpha-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine . This leads to vasodilation and a decrease in blood pressure. The molecular target of this compound is the alpha-1 and alpha-2 adrenergic receptors, and the pathway involved includes the inhibition of adrenergic signaling, resulting in reduced vasoconstriction .
Comparison with Similar Compounds
Prazosin: A selective alpha-1 adrenergic antagonist used to treat hypertension and benign prostatic hyperplasia.
Terazosin: Another selective alpha-1 adrenergic antagonist with similar uses as prazosin.
Doxazosin: Also a selective alpha-1 adrenergic antagonist used for similar indications.
Comparison: Dibenzyline is unique in its irreversible binding to both alpha-1 and alpha-2 adrenergic receptors, which gives it a longer duration of action compared to the selective alpha-1 antagonists like prazosin, terazosin, and doxazosin . This makes this compound particularly useful in conditions where prolonged alpha-adrenergic blockade is desired .
Properties
IUPAC Name |
benzyl-(2-chloroethyl)-(1-phenoxypropan-2-yl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCPVIWPDJVHAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)[NH+](CCCl)CC2=CC=CC=C2.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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